N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0972105
InChI:
InChI=1S/C21H15FN4OS/c22-16-6-2-1-5-15(16)20(27)26-21(28)23-14-11-9-13(10-12-14)19-24-17-7-3-4-8-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28)
SMILES:
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F
Molecular Formula:
C21H15FN4OS
Molecular Weight:
390.4 g/mol
N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
CAS No.:
Cat. No.: VC0972105
Molecular Formula: C21H15FN4OS
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H15FN4OS |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C21H15FN4OS/c22-16-6-2-1-5-15(16)20(27)26-21(28)23-14-11-9-13(10-12-14)19-24-17-7-3-4-8-18(17)25-19/h1-12H,(H,24,25)(H2,23,26,27,28) |
| Standard InChI Key | JGEWCJNJILADCU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator